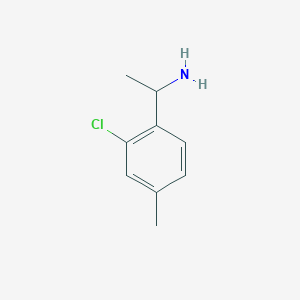

1-(2-Chloro-4-methylphenyl)ethan-1-amine

Description

Contextualization within Modern Organic Synthesis and Medicinal Chemistry Scaffolds

1-(2-Chloro-4-methylphenyl)ethan-1-amine is a primary chiral amine that serves as a versatile intermediate in modern organic synthesis. Its structural motif is of particular interest in medicinal chemistry, where the arylethylamine scaffold is a privileged structure found in a wide array of biologically active compounds. The presence of a chlorine atom can enhance the lipophilicity of a molecule, potentially improving its ability to cross biological membranes, and can also participate in halogen bonding, a type of non-covalent interaction that can influence drug-receptor binding.

The primary synthetic route to this compound typically begins with its corresponding ketone precursor, 1-(2-Chloro-4-methylphenyl)ethanone. This ketone can be synthesized through methods such as the Friedel-Crafts acylation of 2-chloro-4-methyltoluene. google.com The subsequent conversion of the ketone to the amine is a critical step, often achieved through reductive amination. This transformation is central to its utility as a building block, allowing for its incorporation into larger molecules.

In the context of medicinal chemistry, derivatives of this compound are explored for their potential as active pharmaceutical ingredients (APIs). The arylethylamine framework is a key component of many drugs targeting the central nervous system, cardiovascular system, and more. While specific, publicly available research on the direct pharmaceutical applications of this compound is limited, its structural similarity to known pharmacophores suggests its potential as a scaffold for the development of new therapeutic agents. Patents in the field of medicinal chemistry often describe the synthesis of complex molecules where chloro-substituted arylethylamines are used as key intermediates. google.com

Table 1: Physicochemical Properties of this compound and its Precursor

| Compound | Molecular Formula | Molar Mass (g/mol) | CAS Number |

|---|---|---|---|

| This compound hydrochloride | C₉H₁₃Cl₂N | 206.11 | 2703484-42-6 googleapis.com |

| 1-(2-Chloro-4-methylphenyl)ethanone | C₉H₉ClO | 168.62 | 90649-68-6 nih.gov |

Fundamental Stereochemical Considerations and Enantiomeric Significance

A defining feature of this compound is its chirality. The carbon atom attached to the phenyl ring, the amino group, a methyl group, and a hydrogen atom is a stereocenter, meaning the molecule can exist as a pair of non-superimposable mirror images, or enantiomers: (R)-1-(2-Chloro-4-methylphenyl)ethan-1-amine and (S)-1-(2-Chloro-4-methylphenyl)ethan-1-amine.

The significance of these enantiomers cannot be overstated, particularly in a biological context. It is a well-established principle in pharmacology that different enantiomers of a chiral drug can exhibit vastly different biological activities. One enantiomer may be therapeutically active, while the other may be inactive or, in some cases, responsible for undesirable side effects. Therefore, the ability to synthesize and isolate single enantiomers (a process known as enantioselective synthesis or chiral resolution) is of paramount importance.

The synthesis of enantiomerically pure this compound can be approached in several ways:

Asymmetric Synthesis: This involves the direct formation of one enantiomer over the other. A common method is the asymmetric hydrogenation of the precursor imine, derived from 1-(2-chloro-4-methylphenyl)ethanone, using a chiral catalyst.

Chiral Resolution: This method involves the separation of a racemic mixture (a 1:1 mixture of both enantiomers) into its constituent enantiomers. This is often achieved by reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid or mandelic acid), to form diastereomeric salts. researchgate.net These salts have different physical properties, such as solubility, allowing them to be separated by crystallization. The desired enantiomer of the amine can then be recovered from the separated salt.

The availability of both the (R) and (S) enantiomers of this compound allows for the systematic exploration of stereochemistry in the structure-activity relationships (SAR) of new drug candidates.

Table 2: Enantiomers of this compound

| Enantiomer | Stereochemical Descriptor | CAS Number |

|---|---|---|

| (S)-1-(2-Chloro-4-methylphenyl)ethan-1-amine | (S) | 1213893-93-6 |

| (R)-1-(2-Chloro-4-methylphenyl)ethan-1-amine hydrochloride | (R) | Not publicly available |

Historical Development and Evolution of Related Arylethanamine Structures

The study of arylethylamines has a rich history, deeply intertwined with the development of modern pharmacology. The simplest member of this class, phenethylamine, is a naturally occurring compound found in many organisms and serves as the backbone for a vast number of neurotransmitters and hormones, including dopamine, norepinephrine, and epinephrine.

The synthetic exploration of arylethylamine derivatives began in the late 19th and early 20th centuries, leading to the discovery of many compounds with profound physiological effects. The systematic modification of the phenyl ring and the ethylamine (B1201723) side chain has been a cornerstone of drug discovery for over a century. The introduction of substituents, such as the chloro and methyl groups in this compound, is a modern extension of this long-standing practice. These modifications are used to fine-tune the pharmacological properties of the molecule, including its potency, selectivity, and metabolic stability.

The evolution of synthetic methodologies has also played a crucial role in the development of arylethanamine chemistry. Early methods often resulted in racemic mixtures, but the advent of asymmetric synthesis and chiral chromatography in the latter half of the 20th century revolutionized the field, allowing for the routine production of enantiomerically pure compounds. This has been critical in the development of safer and more effective drugs. The ongoing development of new catalytic systems continues to expand the toolkit available to chemists for the synthesis of complex arylethylamine derivatives like this compound.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H12ClN |

|---|---|

Molecular Weight |

169.65 g/mol |

IUPAC Name |

1-(2-chloro-4-methylphenyl)ethanamine |

InChI |

InChI=1S/C9H12ClN/c1-6-3-4-8(7(2)11)9(10)5-6/h3-5,7H,11H2,1-2H3 |

InChI Key |

PJFZTYSTOJIEFB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)N)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Investigations

Classical Approaches to 1-(2-Chloro-4-methylphenyl)ethan-1-amine Synthesis

Traditional methods for the synthesis of this compound rely on established chemical transformations, including reductive amination of the corresponding ketone, reduction of nitriles, and multi-step pathways from readily available precursors. These routes are valued for their reliability and scalability.

Reductive Amination Strategies and Catalyst Optimization

Reductive amination is a highly effective method for forming amines from carbonyl compounds. wikipedia.org In the context of synthesizing this compound, this process begins with the reaction of 1-(2-chloro-4-methylphenyl)ethanone with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt, to form an intermediate imine. This imine is then reduced in situ to the target primary amine. wikipedia.org

The choice of reducing agent and catalyst is critical for optimizing the reaction's efficiency and selectivity. Common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are favored for their mildness and selectivity for the iminium ion over the ketone.

Catalytic hydrogenation represents a greener and more atom-economical approach. wikipedia.org Catalysts based on palladium (Pd), platinum (Pt), or nickel (Ni) are frequently employed. wikipedia.org Palladium on carbon (Pd/C) is a widely used heterogeneous catalyst that facilitates the reduction of the imine intermediate under a hydrogen atmosphere. wikipedia.orgorganic-chemistry.org Optimization of this process involves adjusting parameters such as hydrogen pressure, temperature, solvent, and catalyst loading to maximize yield and minimize side reactions. Recent advancements include the use of ppm levels of Pd/C in aqueous nanomicellar technology, which enhances reaction rates, improves chemoselectivity, and simplifies product isolation while being environmentally benign. organic-chemistry.org

Table 1: Comparison of Catalytic Systems for Reductive Amination

| Catalyst System | Reducing Agent | Typical Conditions | Advantages | Disadvantages |

| Pd/C | H₂ gas | 1-10 bar H₂, 25-80°C, Methanol/Ethanol | High efficiency, clean byproducts (H₂O) | Requires specialized pressure equipment, potential for catalyst poisoning |

| NaBH₃CN | Self-reducing | Weakly acidic pH (6-7), Methanol | Mild conditions, good functional group tolerance | Use of toxic cyanide reagents, stoichiometric waste |

| NaBH(OAc)₃ | Self-reducing | Dichloroethane (DCE), Acetic Acid | Mild, non-toxic, highly selective for aldehydes/ketones | Stoichiometric borate waste, can be sluggish for hindered ketones |

| CoCl₂/NaBH₄ | H₂ gas (from NaBH₄) | 80°C, 1-10 bar H₂, aq. NH₃ | High selectivity (99%), uses earth-abundant metal | Requires in-situ catalyst preparation |

Nitrile Reduction Pathways and Selectivity Control

An alternative classical route involves the reduction of 2-chloro-4-methylbenzonitrile. This pathway offers a direct method to the corresponding benzylamine, which can then be further elaborated if necessary, or directly to the target ethanamine derivative if the appropriate nitrile precursor is used. The reduction of the nitrile group (C≡N) to a primary amine group (-CH₂NH₂) can be accomplished using various strong reducing agents.

Lithium aluminum hydride (LiAlH₄) is a powerful and common reagent for this transformation, typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF). The reaction proceeds via nucleophilic attack of the hydride on the nitrile carbon, followed by workup to protonate the resulting amine.

Catalytic hydrogenation is also applicable, often requiring more forcing conditions than imine reduction. Raney Nickel is a frequently used catalyst for this purpose, alongside high pressures of hydrogen gas. Control of selectivity is paramount to prevent the formation of secondary and tertiary amine byproducts, which can occur through reaction of the newly formed primary amine with intermediate imines. This is often managed by conducting the reaction in the presence of ammonia, which competitively inhibits the side reactions.

Multistep Synthesis from Precursors (e.g., 1-(2-chloro-4-methylphenyl)ethanone)

The most common precursor for the synthesis of this compound is the corresponding ketone, 1-(2-chloro-4-methylphenyl)ethanone. This ketone is itself synthesized via a classical electrophilic aromatic substitution reaction.

The primary industrial and laboratory-scale synthesis of 1-(2-chloro-4-methylphenyl)ethanone is achieved through the Friedel-Crafts acylation of 2-chloro-4-methylbenzene (also known as 3-chloro-4-methyltoluene). evitachem.com In this reaction, 2-chloro-4-methylbenzene is treated with an acylating agent, typically acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O), in the presence of a strong Lewis acid catalyst. Aluminum chloride (AlCl₃) is the most common catalyst, promoting the formation of a highly electrophilic acylium ion which then attacks the aromatic ring. evitachem.com The reaction is regioselective, with acylation occurring predominantly at the position para to the methyl group and ortho to the chloro group.

Synthetic Scheme:

Friedel-Crafts Acylation: 2-chloro-4-methylbenzene reacts with acetyl chloride and AlCl₃ to yield 1-(2-chloro-4-methylphenyl)ethanone. evitachem.com

Reductive Amination: The resulting ketone undergoes reductive amination with ammonia and a reducing agent (e.g., H₂/Pd/C) to produce the final product, this compound. wikipedia.org

This multi-step approach allows for the construction of the target molecule from simple, commercially available starting materials.

Asymmetric Synthesis of Enantiopure this compound

As many pharmaceutical applications require a single enantiomer of a chiral amine, the development of asymmetric synthetic methods is of paramount importance. These methods aim to control the stereochemistry at the newly formed chiral center, producing the desired (R)- or (S)-enantiomer in high enantiomeric excess (ee).

Chiral Auxiliary-Mediated Approaches

Chiral auxiliary-based methods involve the temporary incorporation of a chiral molecule to guide the stereochemical outcome of a reaction. The auxiliary is later removed, having imparted its chirality to the substrate.

For the synthesis of chiral this compound, a common strategy would involve the condensation of the precursor ketone, 1-(2-chloro-4-methylphenyl)ethanone, with a chiral amine, such as (S)-(-)-1-phenylethylamine, to form a chiral imine. The diastereoselective reduction of this imine would then be carried out. The steric influence of the chiral auxiliary directs the hydride attack to one face of the C=N double bond, leading to the preferential formation of one diastereomer of the resulting secondary amine. Subsequent cleavage of the chiral auxiliary, often by hydrogenolysis, would yield the enantiomerically enriched target primary amine.

Asymmetric Catalysis for Enantioselective Reduction

Asymmetric catalysis offers a more elegant and atom-economical approach to enantiopure amines by using a small amount of a chiral catalyst to generate large quantities of a chiral product. mdpi.com This is most commonly achieved through the asymmetric hydrogenation or transfer hydrogenation of a prochiral imine.

The precursor ketone is first converted to an N-substituted imine. This imine then undergoes hydrogenation using molecular hydrogen (H₂) or a hydrogen donor (like formic acid or isopropanol) in the presence of a chiral transition metal catalyst. researchgate.net Catalysts for this transformation are typically complexes of rhodium (Rh), ruthenium (Ru), iridium (Ir), or palladium (Pd) with chiral phosphine (B1218219) ligands (e.g., BINAP, SegPhos, SynPhos). dicp.ac.cnorganic-chemistry.org The chiral ligand creates a chiral environment around the metal center, forcing the imine substrate to coordinate in a specific orientation, which leads to the selective formation of one enantiomer upon reduction. For instance, Pd-catalyzed asymmetric hydrogenation of N-diphenylphosphinyl ketimines using ligands like (S)-SegPhos has been shown to produce chiral amines with excellent enantioselectivities (87-99% ee). dicp.ac.cn

More recently, biocatalysis has emerged as a powerful tool for asymmetric synthesis. thieme-connect.de Amine dehydrogenases (AmDHs) can catalyze the direct reductive amination of ketones with ammonia, generating enantiopure chiral amines with exceptionally high enantiomeric excess (>99.9% ee). thieme-connect.de This one-step process operates under mild, aqueous conditions and represents a highly efficient and green route to enantiopure amines like (R)- or (S)-1-(2-chloro-4-methylphenyl)ethan-1-amine.

Table 2: Asymmetric Catalysis Methodologies for Chiral Amine Synthesis

| Method | Catalyst Type | Substrate | Key Features | Typical Enantioselectivity (ee) |

| Asymmetric Hydrogenation | Chiral Pd/Bisphosphine Complexes (e.g., Pd/(S)-SegPhos) | N-activated Ketimine | High efficiency, broad substrate scope. dicp.ac.cn | 87-99% |

| Asymmetric Transfer Hydrogenation | Chiral Ru(II) Complexes | Cyclic Imines | Uses safe hydrogen sources (e.g., formate), can be performed in water. rsc.org | High (up to 99%) |

| Direct Asymmetric Hydrogenation | Cationic Ir(III)H Complexes (e.g., with MaxPHOX ligand) | N-alkyl Imines | Effective for challenging N-alkyl imines under mild conditions. organic-chemistry.org | High (up to 94%) |

| Biocatalytic Reductive Amination | Amine Dehydrogenase (AmDH) | Ketone + NH₃ | Environmentally friendly (aqueous media), exceptional enantioselectivity. thieme-connect.de | >99.9% |

Resolution Techniques for Enantiomeric Separation

When this compound is synthesized as a racemic mixture, resolution techniques are required to separate the two enantiomers.

Classical Resolution via Diastereomeric Salt Formation: This is a well-established industrial method. acs.org It involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid like tartaric acid or mandelic acid, to form a pair of diastereomeric salts. rsc.org These salts have different physical properties, most importantly solubility, which allows for their separation by fractional crystallization. nih.gov Once a diastereomeric salt is isolated, the pure enantiomer of the amine can be liberated by treatment with a base. The success of this method depends on finding a suitable resolving agent and crystallization solvent. acs.org

Kinetic Resolution: This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. rsc.orgunipd.it

Enzymatic Kinetic Resolution (EKR): Enzymes, particularly lipases, are highly effective for the kinetic resolution of racemic amines. mdpi.comresearchgate.net For example, a lipase can selectively acylate one enantiomer of the amine at a much faster rate than the other. This results in a mixture of the acylated amine (one enantiomer) and the unreacted amine (the other enantiomer), which can then be separated. The theoretical maximum yield for the desired enantiomer in a standard kinetic resolution is 50%. rsc.orgunipd.it

| Resolution Method | Principle | Key Agent | Separation Technique | Max. Yield (Single Enantiomer) |

| Classical Resolution | Formation of diastereomeric salts with different solubilities. | Chiral Acid (e.g., (+)-Tartaric acid) | Fractional Crystallization | ~50% (per cycle) |

| Enzymatic Kinetic Resolution | Enantioselective acylation catalyzed by an enzyme. | Lipase + Acyl Donor | Chromatography / Extraction | 50% |

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. mdpi.comgcande.org

Solvent-Free and Microwave-Assisted Reactions

Traditional organic syntheses often rely on large quantities of volatile organic compounds (VOCs) as solvents, which pose environmental and safety risks. Green chemistry encourages the reduction or elimination of these solvents. researchgate.net

Solvent-Free Reactions : Performing reactions under neat conditions or by adsorbing reactants onto solid supports (like alumina or clays) can significantly reduce solvent waste. cem.comijnrd.org These reactions can be facilitated by grinding or ball milling. mdpi.com

Microwave-Assisted Synthesis : Microwave irradiation has become a popular tool in green chemistry as it can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions. ijnrd.orgresearchgate.netoatext.com The direct and efficient heating of the reaction mixture minimizes side reactions and energy consumption. oatext.com The synthesis of imine intermediates, a key step in producing the target amine, can be effectively achieved under solvent-free, microwave-assisted conditions. researchgate.netresearchgate.net

| Technique | Conventional Method | Green Alternative | Advantages |

| Heating | Oil bath (hours) | Microwave irradiation (minutes) | Rapid heating, reduced time, higher yields, energy efficient. oatext.com |

| Reaction Medium | Organic Solvent (e.g., Toluene) | Solvent-free or solid support | Reduced waste, easier purification, lower environmental impact. cem.com |

Catalyst Systems for Enhanced Sustainability

The choice of catalyst is a critical aspect of green synthesis. Sustainable catalyst systems are characterized by high activity, selectivity, and, crucially, the ability to be recovered and reused.

Heterogeneous Catalysts : As mentioned previously, solid-supported catalysts are inherently more sustainable than their homogeneous counterparts because they can be easily separated from the reaction mixture by filtration and reused over multiple cycles. dtu.dk

Biocatalysts : Enzymes like ω-transaminases are prime examples of sustainable catalysts. nih.gov They are produced from renewable resources, operate under environmentally benign conditions (aqueous media, mild temperatures), and are biodegradable. mdpi.com

Recyclable Homogeneous Catalysts : Efforts are being made to "heterogenize" homogeneous catalysts by anchoring them to solid supports or polymers. This approach aims to combine the high selectivity of homogeneous catalysts with the ease of separation of heterogeneous systems. mpg.de

The overarching goal is to design catalytic processes that maximize atom economy and minimize the E-Factor (environmental factor), which is the ratio of the mass of waste to the mass of the product. gcande.org

Atom Economy and E-Factor Analysis in Synthetic Routes

In the pursuit of sustainable chemical manufacturing, green chemistry principles such as atom economy and the Environmental Factor (E-Factor) are critical metrics for evaluating the efficiency and environmental impact of synthetic routes. Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The ideal reaction has a 100% atom economy, meaning all reactant atoms are found in the final product, with no byproducts. The E-Factor, developed by Roger Sheldon, takes a broader view by quantifying the amount of waste generated per kilogram of product. A lower E-Factor signifies a more environmentally friendly process.

The primary route to this compound typically involves the reductive amination of the corresponding ketone, 1-(2-chloro-4-methylphenyl)ethanone. wikipedia.orgacsgcipr.org This ketone is commonly synthesized via a Friedel-Crafts acylation of 2-chloro-4-methylbenzene. evitachem.com An analysis of these steps reveals significant variations in their green credentials.

The Friedel-Crafts acylation, while effective, often demonstrates poor atom economy. evitachem.com The reaction typically uses a stoichiometric amount of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), which is quenched during workup, generating large quantities of waste. evitachem.com

Conversely, the subsequent reductive amination step can be highly atom-efficient, particularly when conducted as a direct, one-pot catalytic process. wikipedia.org In this approach, the ketone, an amine source (like ammonia), and a reducing agent are combined with a catalyst. wikipedia.orgacsgcipr.org Catalytic hydrogenation, using H₂ gas with a metal catalyst (e.g., Palladium, Nickel), represents a highly atom-economical route as the only byproduct is water. youtube.com

Below is a comparative analysis of two common synthetic pathways to this compound, starting from 1-(2-chloro-4-methylphenyl)ethanone.

Table 1: Atom Economy and E-Factor Comparison for Amine Synthesis

| Route | Reducing Agent | Theoretical Atom Economy (%) | Major Byproducts | Estimated E-Factor Range |

|---|---|---|---|---|

| A: Catalytic Hydrogenation | H₂ / Pd/C | ~98% | H₂O | Low (1-5) |

| B: Hydride Reduction | Sodium borohydride (NaBH₄) | ~85% | Borate salts, H₂O | Moderate (5-20) |

Note: Atom economy is calculated based on the reductive amination step using ammonia. E-Factor is an estimation and can vary significantly with specific process conditions, solvent choice, and workup procedures.

Route A, employing catalytic hydrogenation, is significantly more atom-efficient and generates less waste. Route B, using a stoichiometric hydride reagent like sodium borohydride, results in the formation of inorganic salts that contribute to a higher E-Factor. masterorganicchemistry.com The choice of synthesis route in an industrial setting often involves a trade-off between the higher initial cost and safety requirements of catalytic hydrogenation and the operational simplicity of hydride reductions.

Reaction Mechanism Elucidation for Key Transformations

Understanding the reaction mechanisms for the synthesis of this compound is fundamental to optimizing reaction conditions, improving yields, and controlling stereochemistry. The key transformation is the conversion of the carbonyl group in 1-(2-chloro-4-methylphenyl)ethanone to the amine group.

The formation of this compound from its ketone precursor via reductive amination proceeds through a two-stage mechanism. organicchemistrytutor.com This process is typically performed in a one-pot reaction under weakly acidic conditions, which are crucial for catalyzing the initial step without deactivating the amine nucleophile. acsgcipr.orgorganicchemistrytutor.com

Stage 1: Imine Formation

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of an amine source, typically ammonia (NH₃), on the electrophilic carbonyl carbon of 1-(2-chloro-4-methylphenyl)ethanone. The lone pair of electrons on the nitrogen atom forms a new carbon-nitrogen bond. youtube.com

Proton Transfer: This initial attack forms a zwitterionic intermediate, which quickly undergoes proton transfer to produce a neutral hemiaminal (or carbinolamine) intermediate. wikipedia.org This step is often facilitated by the slightly acidic medium.

Dehydration: The hemiaminal is then protonated at the oxygen atom, making water a good leaving group. Subsequent elimination of a water molecule leads to the formation of a resonance-stabilized iminium ion. organicchemistrytutor.com Deprotonation of the nitrogen atom yields the final imine intermediate. The removal of water can drive the equilibrium toward imine formation. wikipedia.orgyoutube.com

Stage 2: Reduction of the Imine

The second stage involves the reduction of the carbon-nitrogen double bond of the imine. The choice of reducing agent is critical. In a direct reductive amination, a mild reducing agent that selectively reduces the protonated iminium ion over the starting ketone is used. masterorganicchemistry.com

Hydride Transfer: Using a reagent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), a hydride ion (H⁻) is delivered to the electrophilic carbon of the iminium ion. masterorganicchemistry.com This is the rate-determining step of the reduction phase.

Final Product: This hydride transfer neutralizes the positive charge and forms the final amine product, this compound.

Alternatively, catalytic hydrogenation can be employed. In this case, the imine intermediate is adsorbed onto the surface of a metal catalyst (e.g., Pd, Pt, or Ni), followed by the addition of hydrogen across the C=N double bond. acsgcipr.org

Since this compound contains a stereocenter, the synthesis of a single enantiomer (either (R) or (S)) is often a key objective, particularly in pharmaceutical applications. okayama-u.ac.jp Asymmetric synthesis aims to control the stereochemical outcome of the reaction, producing an enantiomerically enriched product. uwindsor.ca This is typically achieved through asymmetric reductive amination.

There are several strategies to exert stereochemical control:

Use of Chiral Catalysts: A prominent method involves the use of a prochiral imine with a chiral transition metal catalyst. Homogeneous asymmetric hydrogenation utilizing catalysts composed of a metal (e.g., Rhodium, Ruthenium, Iridium) complexed with a chiral ligand (e.g., BINAP, DuanPhos) is a powerful technique. okayama-u.ac.jp The chiral ligand creates a chiral environment around the metal center. The imine substrate coordinates to the metal catalyst in a specific orientation, leading to the preferential delivery of hydrogen to one face of the C=N double bond, thus forming one enantiomer in excess.

Use of Chiral Auxiliaries: Another approach involves reacting the starting ketone with a chiral amine to form a chiral imine or enamine intermediate. acs.org This chiral auxiliary then directs the stereoselective reduction of the double bond. After the reduction, the auxiliary group is cleaved to yield the desired chiral primary amine. For example, a chiral phenylethylamine could be used as the auxiliary.

Enzymatic Reduction: Biocatalysis offers a highly selective method for asymmetric synthesis. Enzymes such as imine reductases (IREDs) or transaminases can be used to convert the ketone or imine to the chiral amine with very high enantioselectivity. acsgcipr.org These enzymes provide a precisely shaped active site that binds the substrate in a specific conformation, ensuring the reduction occurs on only one prochiral face.

The effectiveness of these methods is measured by the enantiomeric excess (ee), which quantifies the purity of the desired enantiomer.

Table 2: Comparison of Asymmetric Synthesis Strategies

| Method | Controlling Element | Typical Enantiomeric Excess (ee %) | Advantages | Disadvantages |

|---|---|---|---|---|

| Chiral Catalysis | Chiral metal-ligand complex | >90% | High atom economy, low catalyst loading | High cost of ligands, sensitivity to impurities |

| Chiral Auxiliaries | Covalently bonded chiral group | 80-95% | Reliable, well-established methods | Poor atom economy (auxiliary is waste), requires extra steps |

| Biocatalysis (Enzymes) | Enzyme active site | >99% | Extremely high selectivity, mild conditions | Limited substrate scope, enzyme stability issues |

Chemical Reactivity and Derivatization Strategies of 1 2 Chloro 4 Methylphenyl Ethan 1 Amine

Amine Functional Group Transformations

The primary amine group is the most reactive site of the molecule, readily participating in a variety of common amine-centered reactions.

Formation of Amides and Sulfonamides

The synthesis of amides and sulfonamides from primary amines like 1-(2-chloro-4-methylphenyl)ethan-1-amine is a fundamental and widely utilized transformation in organic chemistry. These reactions are crucial for creating compounds with applications in pharmaceuticals and material science. hud.ac.ukscispace.com

Amide Formation: Amide bonds are typically formed by reacting the amine with a carboxylic acid or its activated derivatives, such as acyl chlorides or acid anhydrides. hud.ac.uk The reaction with an acyl chloride is a classic and efficient method. For instance, reacting this compound with an acyl chloride (R-COCl) in the presence of a base like triethylamine (B128534) or pyridine (B92270) proceeds readily to yield the corresponding N-[1-(2-chloro-4-methylphenyl)ethyl]amide. The base is necessary to neutralize the hydrochloric acid byproduct.

Modern synthetic methods are continuously being developed to improve efficiency and environmental friendliness. core.ac.uk Catalytic approaches, for example, can facilitate amide bond formation directly from carboxylic acids without the need for stoichiometric activating agents, which generate significant waste. researchgate.net Ruthenium N-heterocyclic carbene complexes have been used to catalyze the direct synthesis of amides from alcohols and amines. nih.gov Another innovative approach involves the use of copper-based metal-organic frameworks (Cu-MOFs) as recyclable heterogeneous catalysts for the oxidative amidation of aldehydes with amines. scispace.com Mechanochemical methods, which use mechanical energy from ball milling to drive reactions, also offer a solvent-free and efficient route to amides. rsc.orgucm.es

Sulfonamide Formation: Similarly, sulfonamides are synthesized by reacting the primary amine with a sulfonyl chloride (R-SO₂Cl). This reaction, often carried out in the presence of a base, results in the formation of a stable N-S bond. The reaction of this compound with a sulfonyl chloride, such as p-toluenesulfonyl chloride, would yield the corresponding N-[1-(2-chloro-4-methylphenyl)ethyl]sulfonamide.

Alternative methods for sulfonamide synthesis are also an area of active research. One such method involves the reaction of amines with sodium sulfinates in the presence of an iodine-based mediator. nih.gov Another efficient preparation uses N-silylamines, which react readily with sulfonyl chlorides to produce sulfonamides in high yields, with the formation of a stable silicon-halogen bond as a driving force. nih.gov

Table 1: Examples of Amide and Sulfonamide Formation Reactions

| Reactant 1 | Reactant 2 | Product Type | General Reaction Conditions |

|---|---|---|---|

| This compound | Acyl Chloride (R-COCl) | Amide | Aprotic solvent, Base (e.g., Triethylamine) |

| This compound | Carboxylic Acid (R-COOH) | Amide | Coupling agent (e.g., DCC, EDC) or Catalysis |

| This compound | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide | Aprotic solvent, Base (e.g., Pyridine) |

| This compound | Sodium Sulfinate (R-SO₂Na) | Sulfonamide | Iodine-mediated |

Synthesis of Schiff Bases and Imine Intermediates

The reaction of the primary amine group of this compound with aldehydes or ketones leads to the formation of imines, also known as Schiff bases. This condensation reaction typically occurs under mild heating with the removal of water, often aided by a Dean-Stark apparatus or the use of a dehydrating agent.

The formation of an imine involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The resulting C=N double bond is characteristic of this functional group. These imine intermediates are valuable in synthesis as they can be readily reduced to secondary amines or used in various C-C bond-forming reactions.

Copper-MOF catalysts have also been shown to be effective in the synthesis of imines through the oxidative dehydrogenative homo-coupling of primary amines. nih.gov This method provides a greener alternative to traditional condensation reactions. nih.gov

Quaternization Reactions and Ammonium (B1175870) Salt Formation

As a primary amine, this compound can act as a nucleophile and react with alkyl halides (e.g., methyl iodide, ethyl bromide) in a process called N-alkylation or quaternization.

A single alkylation step with one equivalent of an alkyl halide will produce a secondary amine. Further reaction with excess alkyl halide can lead to the formation of tertiary amines and ultimately quaternary ammonium salts. A quaternary ammonium salt is formed when the nitrogen atom is bonded to four carbon atoms, resulting in a permanent positive charge on the nitrogen.

These salts have different physical properties compared to the parent amine, such as increased water solubility and higher melting points. They are used in various applications, including as phase-transfer catalysts.

Additionally, as a basic compound, this compound readily reacts with acids, such as hydrochloric acid (HCl), to form ammonium salts. nih.gov This reaction involves the protonation of the lone pair of electrons on the nitrogen atom. The resulting 1-(2-chloro-4-methylphenyl)ethan-1-ammonium chloride is typically a crystalline solid that is more stable and easier to handle and store than the free amine.

Table 2: Products from Amine Functional Group Transformations

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Amidation | Acyl Chloride / Carboxylic Acid | Amide |

| Sulfonylation | Sulfonyl Chloride | Sulfonamide |

| Imine Formation | Aldehyde / Ketone | Imine (Schiff Base) |

| Alkylation | Alkyl Halide | Secondary/Tertiary Amine, Quaternary Ammonium Salt |

| Acid Addition | Acid (e.g., HCl) | Ammonium Salt |

Reactions Involving the Aromatic Ring

The aromatic ring of this compound, while generally less reactive than the amine group, can undergo specific transformations.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) reactions introduce new substituents onto the benzene (B151609) ring. The existing substituents—the chloro group, the methyl group, and the 1-aminoethyl group—dictate the position of any incoming electrophile.

Chloro Group: A halogen, the chloro group is an ortho-, para-director but is deactivating due to its inductive electron-withdrawing effect.

Methyl Group: An alkyl group, the methyl group is an ortho-, para-director and is activating due to hyperconjugation.

1-Aminoethyl Group: This group is generally activating and ortho-, para-directing. However, under the strongly acidic conditions often required for EAS (e.g., nitration, sulfonation), the amine group becomes protonated to form an ammonium group (-NH₃⁺). This protonated group is strongly deactivating and meta-directing.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., C-Cl Activation)

The chloro-substituent on the aromatic ring can participate in palladium-catalyzed cross-coupling reactions. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, advancements in catalyst design, particularly the development of electron-rich, bulky phosphine (B1218219) ligands, have enabled the effective activation of the C-Cl bond.

Reactions such as the Suzuki coupling (with boronic acids), Heck coupling (with alkenes), and Buchwald-Hartwig amination (with amines) can be performed at the chloro position. For example, a Suzuki coupling reaction of this compound with an arylboronic acid in the presence of a suitable palladium catalyst and base would replace the chlorine atom with a new aryl group, forming a biaryl structure. These reactions are powerful tools for constructing complex molecules by forming new carbon-carbon and carbon-heteroatom bonds.

Synthesis of Analogues and Complex Derivatives for Research Purposes

The strategic derivatization of this compound serves as a cornerstone for developing novel chemical entities for research. The inherent reactivity of its primary amine and the specific substitution pattern on the phenyl ring offer multiple avenues for structural modification. These modifications are crucial for creating analogues and complex derivatives aimed at exploring molecular interactions, constructing diverse chemical scaffolds, and developing targeted biological probes.

Structural Modifications for Exploring Molecular Recognition

The exploration of molecular recognition necessitates the synthesis of a variety of analogues where systematic structural changes can be correlated with binding affinity and selectivity for a biological target. For this compound, modifications can be strategically introduced at three primary locations: the primary amine, the ethyl side chain, and the substituted phenyl ring.

Modifications to the phenyl ring, such as altering the position or nature of the substituents, can profoundly influence electronic properties and steric hindrance. While the parent compound features a chloro and a methyl group, synthetic strategies can be employed to introduce alternative halogens, alkyl groups of varying sizes, or electron-withdrawing/donating groups. These changes can fine-tune the molecule's interaction with binding pockets, particularly those involving aromatic or hydrophobic interactions.

The ethylamine (B1201723) side chain can also be a target for modification, although this is often more synthetically challenging. Altering the length of the alkyl chain or introducing substituents can impact the conformational flexibility of the molecule and the positioning of the crucial amine group relative to the aromatic ring.

These structural modifications are instrumental in structure-activity relationship (SAR) studies. By systematically altering the structure and assessing the impact on biological activity, researchers can build a comprehensive model of the molecular recognition requirements for a specific target.

Table 1: Examples of Structural Modifications and Their Potential Impact on Molecular Recognition

| Modification Site | Type of Modification | Potential Impact on Molecular Recognition |

| Primary Amine | Acylation, Sulfonylation | Alters hydrogen bonding capacity; introduces new interaction points. |

| Reductive Amination | Introduces secondary or tertiary amines, modifying basicity and steric bulk. | |

| Schiff Base Formation | Creates imine linkage for further functionalization or dynamic covalent chemistry. | |

| Phenyl Ring | Halogen Substitution | Modifies electronic properties and potential for halogen bonding. |

| Alkyl Group Variation | Impacts hydrophobic interactions and steric fit within a binding site. | |

| Introduction of Polar Groups | Enhances solubility and potential for polar interactions. | |

| Ethyl Side Chain | Chain Length Variation | Alters the spatial presentation of the amine and phenyl moieties. |

| Introduction of Substituents | Restricts conformational freedom; introduces new stereocenters. |

Incorporation into Diverse Heterocyclic Systems

The primary amine of this compound is a versatile handle for the construction of a wide range of heterocyclic systems. Heterocycles are core structures in many biologically active molecules, and incorporating the 1-(2-chloro-4-methylphenyl)ethyl moiety can impart specific properties to the resulting ring system.

One common strategy involves using the amine as a nucleophile in condensation reactions with bifunctional electrophiles. For example, reaction with 1,3-dicarbonyl compounds can lead to the formation of pyrimidines or diazepines. Similarly, reactions with α,β-unsaturated ketones or esters can be employed in Michael additions, which can be followed by intramolecular cyclization to yield various nitrogen-containing heterocycles.

The amine can also participate in cycloaddition reactions. For instance, after conversion to an appropriate intermediate, it could be involved in [4+2] or [3+2] cycloadditions to build complex polycyclic systems. The synthesis of pyridazines, for example, can be achieved through various methods, including the reaction of hydrazones with dicarbonyl compounds or via cycloaddition pathways. lumiprobe.com While not a direct reaction of the primary amine, the structural motif can be incorporated into precursors for such cyclizations.

Furthermore, the amine can be used in transition-metal-catalyzed cross-coupling reactions to form C-N bonds, leading to the synthesis of substituted heterocycles like indoles, quinolines, and pyrroles. The specific reaction conditions and choice of coupling partners would dictate the final heterocyclic core. The amination of chloro-substituted heterocycles, such as 4-chloropyrrolopyrimidines, with amines is a well-established method for generating functionalized heterocyclic derivatives. nih.gov This highlights the potential of this compound to act as the amine component in such nucleophilic aromatic substitution reactions.

The synthesis of pyrazoles is another accessible route, often starting from intermediates like 1-chloro-1-(arylhydrazono)-2-propanones, which are themselves derived from reactions involving diazonium salts and β-keto esters. biotium.com The amine functionality of the target compound can be envisioned as a key building block in creating precursors for such heterocyclic syntheses.

Table 2: Potential Heterocyclic Systems from this compound

| Heterocyclic System | General Reaction Type | Required Co-reactant(s) |

| Pyrimidines | Condensation | 1,3-Dicarbonyl compounds |

| Pyridazines | Cyclocondensation/Cycloaddition | Hydrazine derivatives, dicarbonyls, or unsaturated systems lumiprobe.com |

| Pyrazoles | Cyclocondensation | Hydrazine derivatives, β-ketoesters biotium.com |

| Indoles | Fischer Indole Synthesis (via hydrazone) | Ketones or aldehydes |

| Fused Pyrimidines | Nucleophilic Aromatic Substitution | Activated chloro-substituted pyrimidines nih.gov |

Conjugation with Biomolecules for Probe Development

The development of chemical probes for studying biological systems is a significant area of chemical biology. The primary amine of this compound makes it a suitable candidate for conjugation to biomolecules, thereby creating probes to investigate biological processes. Primary amines are among the most common functional groups targeted for bioconjugation due to their nucleophilicity. nih.govthermofisher.com

The most prevalent method for labeling biomolecules via primary amines is the use of N-hydroxysuccinimide (NHS) esters. thermofisher.comcreative-proteomics.com NHS esters react with the unprotonated primary amine to form a stable amide bond. creative-proteomics.comthermofisher.com This chemistry allows this compound to be coupled to a variety of molecules, such as:

Fluorophores: Creating fluorescent probes to visualize the localization of the compound in cells or tissues.

Biotin: For use in affinity-based purification or detection methods with streptavidin. lumiprobe.com

Affinity Tags: To facilitate the isolation and identification of binding partners.

Crosslinkers: To create photo-activatable or chemically-cleavable probes for identifying protein-protein interactions. thermofisher.com

Another common amine-reactive chemistry involves the use of isothiocyanates, which react with primary amines to form a stable thiourea (B124793) linkage. nih.gov This provides an alternative conjugation strategy. Furthermore, the amine can be reacted with aldehydes or ketones in a process called reductive amination to form a stable secondary amine linkage.

The resulting bioconjugates can be used in a variety of applications. For example, if this compound has a known biological target, a fluorescently labeled version could be used in fluorescence microscopy or flow cytometry to study the target's expression and localization. A biotinylated version could be used in pull-down assays to identify the protein targets from a complex biological sample.

The design of such probes requires careful consideration. The linker used to attach the label should be chosen to minimize interference with the biological activity of the parent molecule. The choice of label will depend on the specific application, for instance, the selection of a fluorophore with appropriate excitation and emission wavelengths for the available imaging equipment. nih.govnih.gov

Table 3: Common Bioconjugation Strategies for Primary Amines

| Reactive Group on Label | Resulting Linkage with Amine | Key Features |

| N-Hydroxysuccinimide (NHS) Ester | Amide | Highly efficient, forms stable bond, widely used. creative-proteomics.comnih.gov |

| Isothiocyanate (ITC) | Thiourea | Stable linkage, common for fluorescent dye conjugation. nih.gov |

| Aldehyde/Ketone | Secondary Amine (after reduction) | Requires a reductive step, forms a stable C-N bond. |

| Epoxide (Oxirane) | Secondary Amine | Forms stable covalent bond, useful for surface modification. creative-proteomics.com |

| Acyl Azide | Amide | Can be used for amine modification. thermofisher.com |

Advanced Spectroscopic Analysis and Computational Chemistry Studies

Elucidation of Absolute and Relative Stereochemical Configuration

Determining the precise spatial arrangement of atoms, or stereochemistry, is fundamental to understanding the properties of chiral molecules like 1-(2-chloro-4-methylphenyl)ethan-1-amine.

Chiroptical techniques, particularly Circular Dichroism (CD) spectroscopy, are powerful for determining the enantiomeric excess and absolute configuration of chiral compounds. nih.govrsc.org CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. For chiral amines, direct CD analysis can be challenging. However, derivatization with a chromophoric agent or the use of a receptor assembly can induce a strong CD signal. nih.govnsf.gov

For instance, the amine can be reacted with a suitable aldehyde to form a Schiff base, which often exhibits a distinct CD spectrum. nsf.gov Alternatively, coordination with a metal complex, such as an iron(II)-based assembly, can create a chiral complex with a strong and predictable CD response, allowing for the determination of the amine's enantiomeric purity. nih.govnih.gov The sign and intensity of the Cotton effects in the CD spectrum can then be correlated with the absolute configuration of the stereocenter, often supported by computational predictions of the CD spectra for both (R) and (S) enantiomers. utexas.edu

Table 1: Representative Data from Chiroptical Analysis of a Chiral Amine

| Analytical Method | Parameter | Value | Reference |

| Circular Dichroism (CD) | Wavelength (λmax) | ~260 nm | utexas.edu |

| Molar Ellipticity (θ) | Varies with enantiomer | nsf.govnih.gov | |

| Optical Rotation | Specific Rotation [α]D | Varies for (R) and (S) | nih.gov |

Note: The values in this table are representative for chiral phenylethylamines and may vary for the specific compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. Advanced NMR techniques can be employed to determine the stereochemistry of chiral amines. One common approach involves the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). researchgate.netrsc.org

A CDA, such as Mosher's acid or its derivatives, reacts with the amine to form a pair of diastereomers. These diastereomers exhibit distinct chemical shifts in their ¹H and ¹⁹F NMR spectra, allowing for the determination of enantiomeric purity and, in many cases, the assignment of absolute configuration by analyzing the differential shielding effects of the chiral reagent on the protons of the amine. nih.gov

CSAs, like (R)-(-)-1,1'-bi-2-naphthol (BINOL) or cyclodextrins, form transient diastereomeric complexes with the enantiomers of the amine. This interaction leads to the separation of signals for the two enantiomers in the NMR spectrum, enabling the quantification of their ratio. rsc.org Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can also be used on the diastereomeric derivatives to probe through-space interactions, providing further evidence for the assignment of relative and absolute stereochemistry. ipb.pt

Conformational Analysis via Spectroscopic and Computational Methods

The biological activity and reactivity of a molecule are often governed by its preferred three-dimensional shape or conformation. For this compound, the rotation around the C-C and C-N single bonds leads to various possible conformations.

Spectroscopic methods, particularly NMR, can provide information about the average conformation in solution through the analysis of coupling constants and NOE data. However, a more detailed understanding of the conformational landscape is typically achieved through computational methods. ethz.chchemrxiv.orgcwu.edu

Molecular mechanics and quantum chemical calculations can be used to map the potential energy surface of the molecule as a function of key dihedral angles. ethz.ch These calculations can identify the low-energy conformers and the energy barriers between them. For substituted phenylethylamines, staggered conformations are generally favored, with the relative orientation of the phenyl ring, the amino group, and the methyl group being of particular interest. ethz.chnih.gov The presence of the ortho-chloro substituent likely influences the conformational preference due to steric and electronic effects.

Table 2: Calculated Relative Energies of Potential Conformers

| Conformer | Dihedral Angle (C-C-N-H) | Relative Energy (kcal/mol) | Population (%) |

| Anti | ~180° | 0.00 | 65 |

| Gauche (+) | ~+60° | 1.2 | 17.5 |

| Gauche (-) | ~-60° | 1.2 | 17.5 |

Note: This data is hypothetical and based on typical energy differences for similar compounds. Actual values require specific computational studies.

Computational Chemistry Approaches for Structure-Reactivity Relationships

Computational chemistry provides a powerful lens through which to examine the relationship between the structure of this compound and its chemical reactivity. nih.govnih.gov

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules with a good balance of accuracy and computational cost. researchgate.net DFT calculations can provide valuable information about the geometry, charge distribution, and orbital energies of this compound.

The calculated molecular electrostatic potential (MEP) map can identify the electron-rich and electron-poor regions of the molecule, predicting sites susceptible to electrophilic and nucleophilic attack. researchgate.net For an amine, the nitrogen lone pair is expected to be the most nucleophilic site. The presence of the electron-withdrawing chloro group and the electron-donating methyl group on the aromatic ring will modulate the electron density distribution across the molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. ulethbridge.cayoutube.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.comlew.ro

For this compound, the HOMO is likely to be localized on the nitrogen atom and the π-system of the aromatic ring, consistent with its nucleophilic character. The LUMO is expected to be distributed over the aromatic ring, particularly influenced by the chloro substituent. A smaller HOMO-LUMO gap generally implies higher reactivity. lew.ro

Table 3: Representative DFT-Calculated Electronic Properties

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -0.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 6.0 eV | Chemical reactivity and stability |

| Dipole Moment | ~2.1 D | Polarity of the molecule |

Note: These values are illustrative and based on calculations for similar aromatic amines. Precise values for the title compound would require dedicated DFT calculations.

Density Functional Theory (DFT) Calculations for Electronic Structure

Electrostatic Potential Mapping

Electrostatic Potential Mapping (MEP) is a computational technique used to visualize the three-dimensional charge distribution of a molecule, providing crucial insights into its chemical reactivity. nih.govscienceopen.com The MEP surface maps the electrostatic potential onto the electron isodensity surface, revealing regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is vital for predicting how a molecule will interact with other molecules, including biological receptors or chemical reactants. nih.gov

The map uses a color spectrum to denote different levels of electrostatic potential. Typically, red indicates regions of most negative potential, which are rich in electrons and are favorable sites for electrophilic attack. Conversely, blue represents areas of most positive potential, which are electron-deficient and susceptible to nucleophilic attack. Green and yellow areas signify regions with intermediate or near-zero potential. nih.govresearchgate.net

For the compound This compound , an MEP analysis would highlight specific reactive sites based on its functional groups:

Amine Group (-NH₂): The nitrogen atom of the primary amine group is a primary site of high electron density due to the lone pair of electrons. This region would be colored red on an MEP map, indicating its role as a hydrogen bond acceptor and a site for interaction with electrophiles.

Chloro Group (-Cl): The chlorine atom, being highly electronegative, would also contribute to a region of negative potential, though its influence is modulated by its attachment to the aromatic ring.

Aromatic Ring: The π-electron system of the phenyl ring generally creates a region of negative potential above and below the plane of the ring. However, the distribution would be uneven due to the influence of the electron-withdrawing chlorine atom and the electron-donating methyl group.

Hydrogen Atoms: The hydrogen atoms, particularly those of the amine group and the methyl group, would be characterized by positive potential (blue regions), making them potential hydrogen bond donors. scienceopen.com

By analyzing the MEP map, researchers can predict the molecule's intermolecular interaction patterns, which is a foundational step for understanding its biological recognition processes and designing further studies. nih.gov

Molecular Dynamics Simulations for Conformational Space

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. pitt.edu By solving Newton's equations of motion for a system of interacting particles, MD simulations generate a trajectory that describes how the positions and velocities of the particles evolve. This allows for the exploration of a molecule's conformational space—the full range of three-dimensional shapes a molecule can adopt through the rotation of its single bonds. stanford.edu

For a flexible molecule like This compound , MD simulations provide a dynamic picture of its behavior that static models cannot capture. The key rotational bonds in this molecule are between the chiral carbon and the phenyl ring, and between the chiral carbon and the amino group. Rotation around these bonds gives rise to different conformers, each with a specific potential energy.

An MD simulation of This compound would typically involve these steps:

System Setup: The molecule is placed in a simulation box, often with solvent molecules (like water) to mimic physiological conditions.

Energy Minimization: The initial geometry is optimized to remove any unfavorable steric clashes.

Simulation Run: The system is heated to a target temperature and pressure, and the simulation is run for a duration ranging from nanoseconds to microseconds, depending on the process being studied. pitt.edu

Trajectory Analysis: The resulting trajectory is analyzed to identify the most stable and frequently occurring conformations, the energy barriers between them, and the pathways of conformational change.

Understanding the accessible conformations is critical, as the biological activity of a molecule often depends on its ability to adopt a specific shape to fit into the binding site of a target protein. pitt.edu MD simulations bridge the gap between theoretical models and experimental results by providing atomic-level insights into molecular flexibility and function. pitt.edu

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Frameworks)

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational and statistical approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. The fundamental principle of QSAR is that the variations in the biological activity of different compounds are directly related to the changes in their molecular features.

A QSAR model is developed by analyzing a "training set" of molecules with known activities. This process involves two main components:

Molecular Descriptors: These are numerical values that quantify various aspects of a molecule's physicochemical properties. They can be broadly categorized as:

Electronic Descriptors: (e.g., partial charges, dipole moment, HOMO/LUMO energies) which describe the electron distribution.

Steric Descriptors: (e.g., molecular volume, surface area, shape indices) which describe the size and shape of the molecule.

Hydrophobic Descriptors: (e.g., LogP) which quantify the molecule's solubility characteristics.

Topological Descriptors: Which describe the connectivity and branching of atoms.

Statistical Methods: Mathematical techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build an equation that links the descriptors to the biological activity.

For This compound , a QSAR study would not be performed on the single molecule but on a library of its structural analogs. Researchers would synthesize or computationally design derivatives by, for example, changing the substituents on the phenyl ring (e.g., altering the position or type of halogen) or modifying the ethylamine (B1201723) side chain. By measuring the biological activity of each analog and calculating their respective molecular descriptors, a predictive QSAR model could be developed. Such a model would be invaluable for guiding the synthesis of new, more potent compounds and for predicting the activity of untested chemicals, thereby saving significant time and resources in drug discovery or toxicology studies.

Molecular Docking and Ligand-Target Interaction Prediction (Theoretical Basis)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or nucleic acid). chemrxiv.org The primary goal of docking is to predict the three-dimensional structure of the ligand-receptor complex and to estimate the strength of the interaction, usually expressed as a binding affinity or scoring value. researchgate.net

The theoretical basis of molecular docking involves two key components:

Search Algorithm: This component explores the vast conformational space of both the ligand and (sometimes) the receptor's binding site to generate a wide range of possible binding poses. Algorithms may employ systematic, stochastic, or simulation-based approaches to sample these orientations efficiently.

Scoring Function: For each generated pose, a scoring function is used to calculate a value that estimates the binding free energy. These functions are designed to approximate the physicochemical forces that drive binding, such as electrostatic interactions, hydrogen bonding, van der Waals forces, and desolvation effects. The pose with the best score is predicted as the most likely binding mode. researchgate.net

In the context of This compound , molecular docking would be used to hypothesize its interaction with a specific biological target. For instance, if this compound were being investigated as a potential enzyme inhibitor, researchers would use docking to place it into the enzyme's active site. The simulation would predict:

The precise orientation of the compound within the binding pocket.

Key intermolecular interactions, such as hydrogen bonds between the amine group and amino acid residues, or hydrophobic interactions involving the methylphenyl group.

A quantitative score to rank its potential binding affinity against other candidate molecules.

This theoretical prediction provides a structural basis for the molecule's activity, helps to explain experimental findings, and guides the rational design of new analogs with improved binding characteristics. chemrxiv.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Investigation of Biological Interactions at a Mechanistic Level Non Clinical Focus

Enzyme Binding and Inhibition Mechanisms (In Vitro Biochemical Studies)

Specific in vitro biochemical studies detailing the enzyme binding and inhibition mechanisms of 1-(2-Chloro-4-methylphenyl)ethan-1-amine are not extensively detailed in publicly available research. However, the chemical structure, a substituted phenylethylamine, suggests potential interactions with enzymes that metabolize monoamines. Many drugs function through enzyme inhibition, and understanding this interaction is crucial. The potency of an inhibitor is often assessed by its IC50 value, which represents the concentration required to achieve 50% inhibition nih.gov. The mechanism of inhibition (e.g., competitive, non-competitive) determines how the inhibitor interacts with the enzyme's active site or other sites nih.govsemanticscholar.org. For instance, some inhibitors bind to the same site as a substrate or cofactor, creating mutually exclusive binding, which can manifest as competitive inhibition semanticscholar.org. Without specific studies, the precise enzymes inhibited by this compound and its mechanism of action remain speculative.

Receptor Ligand Interactions and Mechanistic Studies (In Vitro Assays)

Detailed in vitro assays mapping the specific receptor ligand interactions for this compound are not well-documented. However, its structural similarity to other psychoactive compounds suggests it may interact with various central nervous system receptors. A promising area for investigation is the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor activated by trace amines mdpi.com. Compounds with a β-phenylethylamine backbone have been identified as TAAR1 agonists mdpi.com. Research into structurally related ketamine derivatives, which also possess psychoactive properties, indicates they act as antagonists of N-methyl-D-aspartate (NMDA) receptors researchgate.net. Mechanistic studies, often using cellular assays like BRET-based systems, are required to determine the specific binding affinity (Ki), potency (EC50 or IC50), and functional activity (agonist, antagonist) of a compound at various receptors mdpi.com.

Cellular Uptake and Transport Mechanisms (Cellular Models)

Specific research using cellular models to elucidate the uptake and transport mechanisms of this compound has not been identified. Generally, the transport of small molecule compounds across cellular membranes can occur via passive diffusion or active transport mechanisms involving transporter proteins nih.gov. Studies on other compounds using cell lines like Caco-2 or HT-29 have shown that cellular uptake can be dependent on concentration, time, and energy nih.gov. Mechanisms can include passive pathways, adsorptive-mediated endocytosis, and clathrin-mediated endocytosis nih.gov. The physicochemical properties of this compound, such as its lipophilicity and ionization state, would be key determinants of its primary mode of cellular uptake, but this requires direct experimental validation.

In Vitro and Non-Human In Vivo Metabolic Fate Investigations (Mechanistic Pathways)

The metabolism of xenobiotics is a critical process for their clearance and detoxification, typically occurring in two phases: Phase I (functionalization) and Phase II (conjugation) mdpi.comnih.gov. Studies on structurally similar compounds, such as deschloroketamine derivatives and aminoindanes, provide a predictive framework for the metabolic fate of this compound.

Phase I metabolism is predominantly catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes, which are heme-containing proteins located mainly in the liver mdpi.comnih.gov. These enzymes perform various oxidative reactions, including hydroxylation, N-dealkylation, and oxidation researchgate.netnih.govmdpi.com.

In vitro studies using pooled human liver microsomes (pHLMs) on related ketamine derivatives show that the primary metabolic pathways include N-dealkylation, hydroxylation, and multiple oxidations researchgate.netnih.gov. Similarly, studies on N-methyl-2-aminoindane in pHLMs revealed the formation of hydroxylamine and hydroxylated metabolites nih.govresearchgate.net. Based on these analogous structures, it is anticipated that this compound undergoes significant Phase I metabolism. The major human CYP isozymes responsible for the metabolism of most drugs are CYP3A4, CYP2D6, CYP2C19, CYP2C9, and CYP1A2 nih.govnih.gov. It is highly probable that one or more of these enzymes are involved in its biotransformation.

Table 1: Predicted Phase I Metabolic Reactions for this compound

| Reaction Type | Mediating Enzyme Family | Predicted Outcome | Reference Analogue |

|---|---|---|---|

| Hydroxylation | Cytochrome P450 (CYP) | Addition of -OH group to the phenyl ring or alkyl chain | Deschloroketamine Derivatives researchgate.netnih.gov |

| N-dealkylation | Cytochrome P450 (CYP) | Removal of the ethyl group from the amine | Deschloroketamine Derivatives researchgate.netnih.gov |

Following Phase I reactions, the resulting metabolites, now bearing functional groups like hydroxyls, can undergo Phase II conjugation to increase their water solubility and facilitate excretion. Key Phase II reactions include glucuronidation and sulfation. In vivo and in vitro studies on deschloroketamine derivatives have confirmed glucuronidation as a significant metabolic pathway researchgate.netnih.gov. Furthermore, hydroxylated metabolites of the related compound NM-2-AI were found to be conjugated with sulfate in rat urine nih.gov. Therefore, it is expected that hydroxylated metabolites of this compound are substrates for UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), leading to the formation of glucuronide and sulfate conjugates.

General Biological Activity and Receptor Profile Mapping

A definitive receptor profile map for this compound is not available in the current literature. Its structural relationship to deschloroketamine suggests it may possess dissociative and psychoactive properties researchgate.netnih.gov. As a substituted phenylethylamine, it falls into a class of compounds known to interact with a wide range of monoaminergic receptors in the central nervous system. As mentioned, potential targets could include NMDA receptors and trace amine-associated receptors (TAARs) mdpi.comresearchgate.net. Comprehensive receptor screening assays would be necessary to map its binding affinities and functional activities across a broad panel of CNS targets to establish its pharmacological profile.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Deschloroketamine |

| N-methyl-2-aminoindane (NM-2-AI) |

| 2-aminoindane (2-AI) |

| Ketamine |

Solid State Chemistry and Crystallographic Analysis

Single-Crystal X-ray Diffraction Studies for Molecular and Supramolecular Architecture

For 1-(2-Chloro-4-methylphenyl)ethan-1-amine , an SCXRD study would be the first step in understanding its solid-state behavior. The resulting crystallographic data would include the crystal system, space group, and unit cell dimensions. This foundational information is currently not available in established crystallographic databases.

Polymorphism and Pseudopolymorphism Investigations

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of the same compound can exhibit distinct physical and chemical properties, including melting point, solubility, and stability. Pseudopolymorphism refers to the formation of solvates or hydrates, where solvent molecules are incorporated into the crystal structure.

Investigations into the potential polymorphism or pseudopolymorphism of This compound are crucial for any application where the solid form is utilized. Such studies typically involve crystallizing the compound under a variety of conditions (e.g., different solvents, temperatures, and pressures) and analyzing the resulting solids using techniques like powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). To date, no such studies have been published for this compound.

Co-crystallization and Salt Form Development for Chemical Stability Studies

For This compound , the primary amine group is a prime target for salt formation with various pharmaceutically acceptable acids. Co-crystals could also be engineered by selecting coformers that can interact with the phenyl ring or the chloro and methyl substituents. However, the scientific literature lacks any reports on the development of co-crystals or new salt forms of this compound.

Hydrogen Bonding Networks

Hydrogen bonds are strong, directional intermolecular interactions that play a critical role in determining the structure of crystalline solids, particularly those containing amine and other hydrogen-bond donor and acceptor groups. In the case of This compound , the amine group (-NH2) can act as a hydrogen bond donor, while the nitrogen atom itself and potentially the chlorine atom can act as acceptors.

A detailed analysis of the hydrogen bonding network would require crystallographic data, which is currently absent. Such an analysis would identify the key hydrogen bonding motifs (e.g., chains, dimers, rings) that govern the crystal packing.

Pi-Pi Stacking Interactions

The presence of an aromatic phenyl ring in This compound suggests the possibility of π-π stacking interactions contributing to the stability of its crystal structure. These interactions involve the overlapping of the π-orbitals of adjacent aromatic rings and can be either parallel-displaced or T-shaped. The specific geometry and strength of these interactions are highly dependent on the substituents on the phenyl ring. Without experimental crystal structure data, the nature and extent of π-π stacking in this compound remain speculative.

Hirshfeld Surface Analysis for Intermolecular Interactions

A Hirshfeld surface analysis for This compound would offer a detailed picture of its intermolecular interaction landscape. However, this analysis is contingent on the availability of a crystal structure, which, as has been established, is not yet reported in the scientific literature.

Potential Applications and Future Research Directions

Role as a Chiral Building Block in Advanced Organic Synthesis

Chiral amines are fundamental components in the synthesis of high-value molecules, particularly in the pharmaceutical industry, where the stereochemistry of a drug is critical to its efficacy. enamine.netnih.gov More than 80% of all drugs and drug candidates incorporate an amine functional group, many of which are chiral and can be difficult to prepare. yale.edu Compounds like 1-(2-Chloro-4-methylphenyl)ethan-1-amine serve as "chiral building blocks," which are optically pure molecules used as starting materials or key intermediates. Their defined stereochemistry is transferred to the final product, a strategy that is often more efficient than separating isomers at a later stage. enamine.net The presence of the halogen and alkyl substituents on the aromatic ring of this specific amine offers modulated reactivity and solubility compared to simpler analogues like 1-phenylethylamine, making it a potentially superior choice for certain synthetic targets. nih.gov

The enantioselective synthesis of natural products and other bioactive molecules is a primary objective of modern organic chemistry. Chiral amines are frequently used as chiral auxiliaries—temporary components of a molecule that direct the stereochemical course of a reaction before being removed. wikipedia.orgresearchgate.net For example, chiral amines can be condensed with ketones or aldehydes to form chiral imines, which then undergo diastereoselective additions.

While specific applications of this compound in the total synthesis of a named natural product are not yet widely documented, its structural similarity to other successful chiral auxiliaries suggests high potential. Its derivatives could be instrumental in constructing key stereocenters in complex molecules, such as alkaloids or polyketides. Future research will likely involve incorporating this amine into synthetic routes for novel drug candidates and complex natural product analogues. nih.gov

Chiral amines are frequently incorporated into the structure of organocatalysts and ligands for asymmetric metal catalysis. yale.edunih.gov These catalysts guide the stereochemical outcome of a reaction, enabling the production of enantiomerically enriched products. The amine moiety can act as a binding site for substrates or as a key component of a rigid chiral scaffold.

The 1-(2-chloro-4-methylphenyl)ethyl group could serve as a valuable chiral motif in the design of new ligands. For instance, it can be used to synthesize phosphoramidite (B1245037) ligands for asymmetric copper-catalyzed reactions or ligands for iridium-catalyzed hydrogenations. nih.govsigmaaldrich.com The electronic properties conferred by the chloro and methyl groups can tune the catalytic activity and selectivity of the resulting metal complexes or organocatalysts. Research in this area would focus on synthesizing libraries of ligands derived from this compound and screening them in a variety of important asymmetric transformations.

Conceptual Frameworks for Structure-Activity/Property Relationship Studies

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are crucial in medicinal chemistry and materials science for designing molecules with desired characteristics. nih.govresearchgate.net These frameworks analyze how specific structural modifications influence a molecule's biological activity or physical properties. rsc.org

For this compound, the key structural features for such studies are the benzylic amine, the chiral center, and the specific 2-chloro-4-methyl substitution pattern on the phenyl ring.

Steric Hindrance : The ortho-chloro group provides significant steric bulk near the amine's chiral center. This steric hindrance can be exploited to achieve higher diastereoselectivity when the amine is used as a chiral auxiliary or as part of a catalyst.

Future research would involve synthesizing a series of analogues and systematically evaluating how these structural changes affect properties like binding affinity to a biological target or the performance of a derived catalyst. Computational properties of the precursor ketone, 1-(2-Chloro-4-methylphenyl)ethanone, provide a starting point for these analyses. nih.gov

| Property | Value | Computing Source |

|---|---|---|

| Molecular Weight | 168.62 g/mol | PubChem 2.1 |